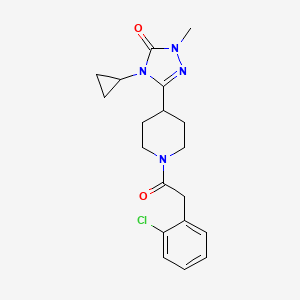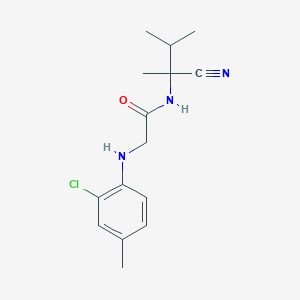![molecular formula C14H10ClN3O2 B2656326 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile CAS No. 762250-78-2](/img/structure/B2656326.png)
2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile” is a chemical compound with the molecular formula C14H10ClN3O2. It is a derivative of benzonitrile, which is a type of aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile” is characterized by the presence of an aromatic benzene ring, a nitro group (-NO2), a nitrile group (-CN), and a chlorobenzyl group (-C6H4Cl). The exact structure would need to be confirmed through methods such as X-ray crystallography .Scientific Research Applications
Synthesis Methods
The synthesis of 2-aminobenzonitriles, including compounds similar to 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile, has been advanced through methods involving nitrosation reactions and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles. This approach, highlighted by Chen et al. (2018), demonstrates an efficient pathway to prepare 2-aminobenzonitriles, which can be further utilized to synthesize benzoxazinones through intramolecular condensation. The method is notable for its use of an inexpensive iron(III) catalyst and its scalability (Wei-Li Chen et al., 2018).
Applications in Material Science
Oruganti et al. (2017) explored the solid-state versatility of molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, which shares structural similarities with 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile. Their research on the crystal engineering of these compounds underscores the significance of halogen bonds in stabilizing crystal structures. This study provides insights into how modifications to the chemical structure, akin to the incorporation of a chlorobenzylamino group, could influence material properties and applications (Madhavi Oruganti et al., 2017).
Anticancer Research
A study by Pilon et al. (2020) on a new family of iron(II)-cyclopentadienyl compounds, including various benzonitrile derivatives, demonstrated strong activity against colorectal and triple-negative breast cancer cells. This research suggests the potential of structurally related compounds, such as 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile, in anticancer applications. The findings highlight the importance of the substituent at the nitrile-based ligand in relation to biological activity (Adhan Pilon et al., 2020).
Chemical Fixation of Carbon Dioxide
Kimura et al. (2012) discussed the efficient catalysis of chemical fixation of CO2 with 2-aminobenzonitriles to produce quinazoline-2,4(1H,3H)-diones. This process is relevant to 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile due to the structural similarity, indicating its potential use in carbon capture and utilization strategies. The research showcases a scalable method to convert 2-aminobenzonitriles into valuable products under atmospheric CO2 pressure, emphasizing the environmental applications of such compounds (Toshihiro Kimura et al., 2012).
properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-12-3-1-10(2-4-12)9-17-14-6-5-13(18(19)20)7-11(14)8-16/h1-7,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRGSFKVQQQSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-cyclohexyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2656250.png)


![1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2656254.png)
![1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2656255.png)


![6,7-dimethoxy-2-[(4-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2656260.png)

![N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2656264.png)
